molecular formula C20H23N3O4S2 B2680667 3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 362501-89-1

3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2680667
CAS No.: 362501-89-1
M. Wt: 433.54
InChI Key: IXVLVAFMVAALLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anticancer research . Key structural features include:

  • Position 2: A sulfanyl (-S-) linker attached to a 2-(morpholin-4-yl)-2-oxoethyl moiety, introducing hydrogen-bonding capacity and conformational flexibility via the morpholine ring.
  • Saturation: Partial saturation (3H,4H,6H,7H) in the thieno-pyrimidinone system, which may enhance solubility compared to fully aromatic analogs.

The ethoxy group and morpholine substituent distinguish this compound from other thienopyrimidinone derivatives, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-2-27-15-5-3-14(4-6-15)23-19(25)18-16(7-12-28-18)21-20(23)29-13-17(24)22-8-10-26-11-9-22/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVLVAFMVAALLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step might involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the thienopyrimidine core.

    Attachment of the Morpholinyl Group: This can be done through a coupling reaction using a morpholine derivative and an appropriate coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the compound serves as a reactive site for nucleophilic substitution. Key findings include:

  • Replacement with oxygen-containing groups : Under oxidative conditions, the thioether can be converted to sulfoxide or sulfone derivatives.

  • Alkylation reactions : The sulfur atom may participate in alkylation with halogenated reagents, as demonstrated in structurally similar compounds .

Example Reaction

ReactantConditionsProductReference
2-chloro-N-substituted acetamideAnhydrous K₂CO₃, acetone refluxSubstituted sulfanyl derivatives

Oxidation of the Thioether Group

The sulfide linkage (-S-CH₂-) undergoes oxidation to form sulfoxides or sulfones, a reaction critical for modulating biological activity:

  • Controlled oxidation : Treatment with potassium permanganate (KMnO₄) converts the sulfide to a sulfone, enhancing electrophilicity .

  • Reactivity implications : Sulfone derivatives exhibit altered electronic profiles, influencing interactions with biological targets like kinases .

Oxidation Pathways

Starting MaterialOxidizing AgentProductYield
Sulfanyl derivative4% KMnO₄ (aqueous)Sulfonyl derivative67–72%

Hydrolysis of the Morpholine Ring

The morpholin-4-yl group may undergo hydrolysis under acidic or basic conditions:

  • Acid-catalyzed ring opening : Protonation of the morpholine oxygen facilitates cleavage, generating amino alcohol intermediates.

  • Stability considerations : Hydrolysis is typically avoided during synthesis by maintaining neutral pH and anhydrous conditions.

Condensation Reactions

The thieno[3,2-d]pyrimidin-4-one core participates in condensation to form fused heterocycles:

  • Formation of triazolo derivatives : Reaction with hydrazine derivatives yields triazolo-pyrimidine hybrids, enhancing pharmacological potential .

Biological Interactions (Non-Covalent)

While not traditional chemical reactions, the compound engages in critical non-covalent interactions:

  • Kinase inhibition : The morpholine and thienopyrimidine moieties bind ATP pockets in kinases, disrupting phosphorylation cascades.

  • Structure-activity relationship (SAR) :

    • Ethoxyphenyl group: Enhances lipophilicity and membrane permeability .

    • Morpholin-4-yl group: Stabilizes interactions via hydrogen bonding.

Synthetic Routes and Byproduct Analysis

Key steps in the compound’s synthesis involve:

  • Thienopyrimidine core assembly : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones .

  • Functionalization : Sequential introduction of ethoxyphenyl and morpholine groups via Suzuki coupling and nucleophilic substitution .

Common Byproducts

ByproductCauseMitigation Strategy
Des-ethoxy derivativesPremature cleavage of ethoxy groupLow-temperature reactions

Stability Under Environmental Conditions

  • Thermal stability : Decomposes above 250°C, releasing morpholine and sulfur-containing gases.

  • Photodegradation : Exposure to UV light induces ring-opening at the thienopyrimidine core .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase-targeted drug discovery. Further studies optimizing reaction selectivity and biological efficacy are warranted.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound's structure allows it to interact with key molecular targets involved in cancer cell proliferation and survival. For instance:

  • Mechanism of Action : It may inhibit specific kinases or transcription factors that are crucial for tumor growth.

Antimicrobial Properties

The compound has shown promising results against various microbial strains. Its thioether and thienopyrimidine moieties are believed to play a significant role in disrupting microbial cell membranes or inhibiting essential enzymes.

Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example:

  • Enzyme Targets : It could inhibit proteases or kinases linked to disease progression.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thienopyrimidine exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties of thienopyrimidine derivatives indicated effective inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the morpholino group enhances membrane permeability .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that the compound effectively inhibited specific kinases involved in cell signaling pathways related to cancer and inflammation. These findings suggest potential therapeutic applications in treating diseases characterized by dysregulated kinase activity .

Comparative Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits key signaling kinases

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on substituent variations and their implications.

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound ID Substituents (Position 3 & 2) Core Structure Key Features Molecular Formula Reference
Target Compound 3: 4-ethoxyphenyl
2: [2-(morpholin-4-yl)-2-oxoethyl]sulfanyl
Partially saturated thieno[3,2-d]pyrimidin-4-one High lipophilicity (ethoxy), H-bond donor/acceptors (morpholine) C₂₃H₂₅N₃O₄S₂
Compound A
()
3: Ethyl
2: [2-(4-fluorophenyl)-2-oxoethyl]sulfanyl
Thieno[2,3-d]pyrimidin-4-one Fluorophenyl enhances electronegativity; dimethyl substitution at 5,6 positions increases steric bulk C₁₇H₁₅FN₂O₂S₂
Compound B
()
3: 4-methylphenyl
2: [2-(4-chlorophenyl)-2-oxoethyl]sulfanyl
Thieno[3,2-d]pyrimidin-4-one Chlorophenyl improves metabolic stability; methylphenyl reduces solubility C₂₀H₁₅ClN₂O₂S₂
Compound C
()
3: Phenyl
2: [2-(morpholin-4-yl)-2-oxoethyl]sulfanyl
Partially saturated thieno[3,2-d]pyrimidin-4-one Lacks ethoxy group, reducing lipophilicity; morpholine retained for solubility C₂₁H₂₁N₃O₃S₂
Compound D
()
3: 4-ethoxyphenyl
2: [2-(pyrrolidin-1-yl)-2-oxoethyl]sulfanyl
Pyrimido[5,4-b]indol-4-one Pyrrolidine replaces morpholine, reducing H-bond capacity; indole fusion increases aromatic surface area C₂₄H₂₄N₄O₃S₂
Compound E
()
3: 4-ethoxyphenyl
2: [2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl
Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one Benzothieno ring enhances rigidity; dual ethoxyphenyl groups may hinder membrane permeability C₂₉H₂₈N₂O₅S₂

Key Observations

Substituent Effects on Lipophilicity :

  • The 4-ethoxyphenyl group in the target compound increases lipophilicity (clogP ~4.2 estimated) compared to phenyl (Compound C, clogP ~3.5) or 4-methylphenyl (Compound B, clogP ~3.8) .
  • Fluorine (Compound A) and chlorine (Compound B) substituents enhance electronegativity but reduce solubility .

Role of Heterocyclic Moieties: Morpholine (target compound, Compound C) provides H-bond acceptors (O atom), improving aqueous solubility compared to pyrrolidine (Compound D) . the flexible thieno[3,2-d]pyrimidinone core .

Steric and Electronic Modifications :

  • Dimethyl groups at positions 5,6 (Compound A) may sterically hinder interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
  • Dual ethoxyphenyl groups (Compound E) could lead to aggregation or reduced bioavailability due to excessive hydrophobicity .

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one represents a class of thienopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves modifications to existing pharmacophores to enhance biological activity. The compound is characterized by a thienopyrimidine core substituted with an ethoxyphenyl group and a morpholine-linked sulfenyl moiety. This structural configuration is crucial for its interaction with biological targets.

Antitumor Efficacy

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to the target compound have shown potent antiproliferative activity against various cancer cell lines. In one study, a related thieno[3,2-d]pyrimidine derivative exhibited IC50 values as low as 0.55 μM against SU-DHL-6 lymphoma cells, indicating strong antitumor activity while maintaining low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .

The biological activity of thienopyrimidine derivatives is often linked to their ability to inhibit specific enzymes involved in cancer progression. For example, some derivatives have been identified as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a key regulator in gene silencing associated with cancer cell proliferation. The inhibition of EZH2 leads to altered gene expression profiles that can induce apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of thienopyrimidine derivatives. For instance, the presence of morpholine and ethoxy groups has been associated with improved binding affinity and selectivity towards cancer cell targets . The modification of substituents on the thienopyrimidine core can significantly influence both potency and selectivity.

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxic effects of various thienopyrimidine derivatives on multiple cancer cell lines including HL-60 (human leukemia), HCT116 (colon carcinoma), and HepG2 (liver carcinoma). The results indicated a concentration-dependent decrease in cell viability across these lines when treated with the compounds .

Compound Cell Line IC50 (μM) Mechanism
Compound 12eSU-DHL-60.55EZH2 Inhibition
Compound XHCT1161.68Apoptosis Induction
Compound YHepG21.20Cell Cycle Arrest

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their target enzymes. For example, docking simulations revealed favorable interactions between the thienopyrimidine scaffold and active sites of EZH2, suggesting potential pathways for further optimization .

Q & A

Q. What are the optimal synthetic routes for 3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, and what analytical methods validate its purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiol-containing intermediates (e.g., 2-mercaptoethyl morpholine derivatives) may react with activated pyrimidinone precursors under reflux in ethanol or DMF . Post-synthesis, purity is validated using HPLC (reverse-phase C18 columns, acetonitrile/water gradient) and LC-MS for molecular ion confirmation. Crystallographic validation via single-crystal X-ray diffraction (employing SHELX programs for refinement) ensures structural accuracy .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects, tautomerism, or dynamic ring puckering. For instance, the morpholine moiety’s conformational flexibility may lead to splitting in 1^1H-NMR signals. Use high-field NMR (≥500 MHz) with variable-temperature experiments to identify slow exchange processes. Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to simulate spectra under different tautomeric states .

Q. What are the best practices for characterizing the hydrogen-bonding network in this compound’s crystal structure?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL refinement to identify intermolecular interactions . For non-classical hydrogen bonds (e.g., C–H···O), use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. Compare bond lengths and angles against databases like the Cambridge Structural Database (CSD) to confirm deviations from norms .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactive conformation, and what experimental data validate these models?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) against target proteins (e.g., kinases or GPCRs) requires initial geometry optimization via DFT (B3LYP/6-31G*). Validate predicted conformations using NOESY NMR to detect through-space correlations or variable-temperature crystallography to capture dynamic behavior . For morpholine-containing derivatives, prioritize torsional angles around the sulfanyl group to assess steric effects .

Q. What strategies address low solubility in biological assays, and how do structural modifications impact activity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the 4-ethoxyphenyl or morpholine moieties while monitoring SAR via in vitro assays. Use co-solvents (DMSO ≤1% v/v) or lipid-based nanocarriers for in vivo studies. Quantify solubility via shake-flask method (HPLC quantification) and correlate with logP values (calculated via ChemAxon or ACD/Labs) .

Q. How can researchers analyze conformational dynamics of the thieno[3,2-d]pyrimidin-4-one ring system under physiological conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models to track ring puckering and morpholine flexibility over 100-ns trajectories. Experimentally, apply time-resolved fluorescence spectroscopy to probe microenvironment changes, or use synchrotron radiation for high-resolution crystallography under varying pH/temperature .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Standardize assay protocols: Use CLSI guidelines for antimicrobial testing (MIC determination) and NCI-60 cell lines for anticancer profiling. Control for compound stability (e.g., hydrolytic degradation of the morpholine ring in PBS) via LC-MS stability studies. Cross-reference with structural analogs (e.g., pyrimidinones with varied substituents) to isolate activity trends .

Q. What experimental designs minimize batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For critical steps (e.g., thiol coupling), monitor intermediates via inline FTIR or Raman spectroscopy. Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) such as enantiomeric excess or polymorph distribution .

Structural and Mechanistic Insights

Q. What role does the morpholin-4-yl-2-oxoethyl group play in target binding, and how can this be probed?

  • Methodological Answer : The morpholine group likely engages in hydrogen bonding or acts as a hydrogen bond acceptor. Synthesize analogs with substituted morpholines (e.g., thiomorpholine or piperazine) and compare binding affinities via SPR or ITC. Use cryo-EM or X-ray co-crystallography to visualize binding interactions in enzyme-inhibitor complexes .

Q. How does the thieno[3,2-d]pyrimidin-4-one scaffold influence electronic properties, and what computational tools quantify this?

  • Methodological Answer :
    Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) via DFT to assess electron-deficient character, which is critical for π-π stacking in enzyme inhibition. Use UV-vis spectroscopy with TD-DFT to correlate experimental λmax with computed transitions. Electrochemical methods (cyclic voltammetry) can further quantify redox potentials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.